molecular formula C7H4HgO2 B11957824 3H-2,1-Benzoxamercurol-3-one CAS No. 5722-59-8

3H-2,1-Benzoxamercurol-3-one

Cat. No.: B11957824
CAS No.: 5722-59-8
M. Wt: 320.70 g/mol
InChI Key: JCGVOERJBIIKCF-UHFFFAOYSA-M
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Description

3H-2,1-Benzoxamercurol-3-one is a chemical compound with the molecular formula C7H4HgO2. It is known for its unique structure, which includes a benzoxazole ring fused with a mercurial group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2,1-Benzoxamercurol-3-one typically involves the reaction of benzoxazole derivatives with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3H-2,1-Benzoxamercurol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds .

Scientific Research Applications

3H-2,1-Benzoxamercurol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3H-2,1-Benzoxamercurol-3-one involves its interaction with molecular targets such as enzymes and receptors. The mercurial group plays a crucial role in binding to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2,1-Benzoxamercurol-3-one is unique due to the presence of both the benzoxazole ring and the mercurial group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5722-59-8

Molecular Formula

C7H4HgO2

Molecular Weight

320.70 g/mol

IUPAC Name

8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one

InChI

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

JCGVOERJBIIKCF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Hg]2

Origin of Product

United States

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